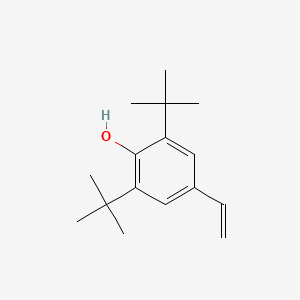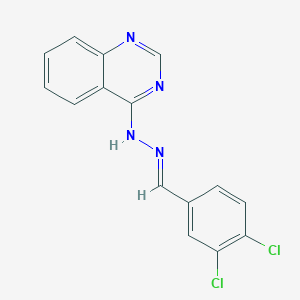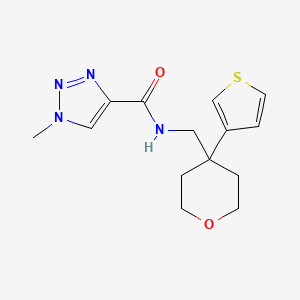
5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H6ClF2N3O and a molecular weight of 269.64. It is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity .
Synthesis Analysis
The synthesis of pyrazine derivatives, including 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide, often involves aminolysis of acyl chlorides . During this process, the simultaneous substitution of chlorine with a benzylamino moiety can give rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .Molecular Structure Analysis
Pyrazine derivatives, including 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide, are known for their molecular structural parameters and vibrational frequencies . The molecular electrostatic potential can be mapped to predict sites and relative reactivities towards electrophilic and nucleophilic attack .Chemical Reactions Analysis
Pyrazine derivatives have been shown to interact with various intermediates. For example, certain derivatives have been found to interact with the D· intermediate, i.e., with the tyrosine radical situated at the 161th position on D2 protein occurring on the donor side of PS2 .Mechanism of Action
While the specific mechanism of action for 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide is not mentioned in the retrieved papers, pyrazine derivatives are known for their antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . They are highly specific agents and are active only against certain bacteria .
Future Directions
The future directions for research on 5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide and similar compounds could include further exploration of their synthetic pathways and biological activities . Given their diverse biological activities, there is potential for these compounds to be developed into effective therapeutic agents for a range of conditions .
properties
IUPAC Name |
5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-7-3-1-2-6(13)10(7)14/h1-5H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNRNWZKIWCCMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)C2=CN=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-difluorophenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)
![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)

![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)